molecular formula C12H14ClNO B2377553 2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide CAS No. 351060-69-0

2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide

Cat. No.: B2377553
CAS No.: 351060-69-0
M. Wt: 223.7
InChI Key: UQFMLEDVKSXJJC-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide is a chloro-substituted propanamide derivative featuring a 2,3-dihydroindenyl aromatic system. The compound’s structure comprises a 2-chloropropanamide group linked to the 5-position of a partially hydrogenated indene ring (2,3-dihydro-1H-indenyl). This bicyclic moiety introduces rigidity and lipophilicity, which may enhance binding affinity in biological systems or influence crystallization behavior in synthetic processes.

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-8(13)12(15)14-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFMLEDVKSXJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(CCC2)C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation of 2-Chloropropanoyl Chloride

Reaction Overview

The most straightforward method involves reacting 2,3-dihydro-1H-inden-5-amine with 2-chloropropanoyl chloride in the presence of a base. This one-step procedure is widely reported in patents and chemical synthesis databases.

Reaction Scheme:
$$
\text{2,3-Dihydro-1H-inden-5-amine} + \text{2-Chloropropanoyl chloride} \xrightarrow{\text{Base}} \text{2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide} + \text{HCl}
$$

Optimization Parameters

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness.
  • Base: Triethylamine (TEA) or pyridine (2.2 equiv) neutralizes HCl, driving the reaction to completion.
  • Temperature: Reactions typically proceed at 0–25°C to minimize side products.

Yield and Characterization

  • Yield: 85–95% after column chromatography (silica gel, ethyl acetate/hexane).
  • Purity: Confirmed via HPLC (>98%) and $$^1$$H/$$^13$$C NMR. Key NMR signals:
    • $$^1$$H NMR (CDCl$$3$$): δ 7.45 (d, J = 8.2 Hz, 1H, Ar–H), 3.40 (q, J = 6.8 Hz, 1H, CHCl), 2.90 (m, 4H, CH$$2$$ indane).
    • $$^13$$C NMR: δ 170.5 (C=O), 52.1 (CHCl), 32.4–25.8 (indane CH$$_2$$).

Chlorination of N-(2,3-Dihydro-1H-inden-5-yl)propanamide

Two-Step Synthesis

This method involves first synthesizing N-(2,3-dihydro-1H-inden-5-yl)propanamide, followed by chlorination at the α-position.

Step 1: Propanamide Formation

$$
\text{2,3-Dihydro-1H-inden-5-amine} + \text{Propanoic anhydride} \xrightarrow{\text{DMAP}} \text{N-(2,3-Dihydro-1H-inden-5-yl)propanamide}
$$

  • Catalyst: 4-Dimethylaminopyridine (DMAP) in DCM (yield: 90%).
Step 2: α-Chlorination

$$
\text{N-(2,3-Dihydro-1H-inden-5-yl)propanamide} + \text{SOCl}2 \xrightarrow{\text{Et}3\text{N}} \text{this compound}
$$

  • Chlorinating Agent: Thionyl chloride (1.2 equiv) at 0°C.
  • Yield: 76–82% after recrystallization.

Multi-Component Reactions (MCRs)

Ugi-Povarov Cascade

The Ugi condensation followed by a Povarov reaction enables the construction of dihydropyrroloquinoline scaffolds. Adapting this approach, 2-chloropropanoyl chloride could be introduced at the amidation step to yield the target compound.

Industrial-Scale Considerations

Process Optimization

  • Catalyst Recycling: InCl$$_3$$ (20 mol%) in ethanol/water (50:50) reduces reaction time to <30 min.
  • Green Chemistry: Ultrasound irradiation improves yields by 15–20% compared to conventional heating.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Direct Amidation 85–95 >98 High Moderate
Chlorination 76–82 95–97 Moderate Low
MCRs 50–65 90–95 Low High

Key Trade-offs:

  • Direct amidation offers high yields but requires expensive 2-chloropropanoyl chloride.
  • Chlorination is cost-effective but involves hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: The chloro group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Anticancer Activity : Research indicates that 2-chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide exhibits significant cytotoxic effects against several cancer cell lines. For instance:
Cancer TypeGrowth Inhibition (%)
Leukemia61.47
Non-small cell lung cancer79.31
Breast cancer62.82

The mechanism of action appears to involve the modulation of specific molecular targets associated with cancer progression, including the inhibition of enzymes involved in tumor growth.

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various pathogens:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Enterococcus faecalis62.5 - 125 μM

Inhibition of protein synthesis and disruption of nucleic acid production pathways are proposed mechanisms for its bactericidal effects.

Biochemical Research

The compound serves as a tool in biochemical studies aimed at understanding enzyme functions and cellular signaling pathways. It has been investigated for its interactions with phosphoinositide-3-kinases (PI3Ks), which are crucial in cell signaling processes .

Anticancer Screening

A study conducted by the National Cancer Institute (NCI) evaluated the anticancer potential of derivatives of this compound across various cancer cell lines. The results indicated significant growth inhibition, suggesting that modifications to the structure could enhance therapeutic efficacy.

Antimicrobial Efficacy

A study published in MDPI highlighted the selective activity of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). This finding underscores its potential as a treatment option for resistant bacterial infections, which are a major public health concern.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide involves its interaction with molecular targets in biological systems. The chloro and propanamide groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chloro-Propanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide C₁₂H₁₄ClNO ~223.5 2,3-Dihydroindenyl, 2-chloro propanamide API intermediate, organic synthesis
2-Chloro-N-(p-tolyl)propanamide (CNMP) C₁₀H₁₁ClNO ~196.5 p-Tolyl, 2-chloro propanamide Synthesis of α-thio-β-chloroacrylamides
(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-yl)ethyl]propanamide C₁₄H₁₇BrNO₂ ~311.0 Bromo, hydroxy indenyl, ethyl linker Medicinal chemistry (bioactive candidate)
N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide C₁₈H₁₉NO₃S 329.41 Phenylsulfonyl propanamide Synthetic intermediate (electron-deficient scaffold)
2-Chloro-N-(3-chloro-4-methoxyphenyl)propanamide C₁₀H₁₁Cl₂NO₂ 256.11 Dichloro, methoxy phenyl Agrochemical building block

Substituent Effects on Physicochemical Properties

  • 2-Chloro-N-(p-tolyl)propanamide (CNMP) : The para-methyl group on the aryl ring enhances lipophilicity compared to the dihydroindenyl system in the main compound. This modification may improve membrane permeability in biological systems but reduce crystallinity due to steric hindrance .
  • The ethyl linker adds conformational flexibility, which could enhance binding to macromolecular targets .
  • N-(2,3-dihydro-1H-inden-5-yl)-3-(phenylsulfonyl)propanamide : The phenylsulfonyl group is strongly electron-withdrawing, likely reducing nucleophilicity at the amide nitrogen. This feature is advantageous in reactions requiring stability under acidic or oxidative conditions .
  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)propanamide : The dichloro and methoxy groups create a polarized aromatic system, favoring interactions with electron-rich biological targets. Such derivatives are commonly utilized in agrochemicals for pest resistance management .

Role of the Dihydroindenyl Moiety

The 2,3-dihydro-1H-indenyl group in the main compound provides a rigid, planar structure that contrasts with simpler aryl systems (e.g., p-tolyl in CNMP). This rigidity may:

  • Enhance stacking interactions in crystal lattices, improving thermal stability.
  • Introduce steric effects that alter reaction kinetics in synthetic pathways.

Biological Activity

2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide is an organic compound with significant potential for biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C₁₂H₁₄ClNO and features a chloro group attached to a propanamide moiety linked to a bicyclic indane structure. This unique structural configuration is pivotal for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been evaluated for its effects against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are critical indicators of its efficacy:

Microorganism MIC (µg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans16.69 - 78.23

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .

Cytotoxic Activity

In cytotoxicity assays, this compound demonstrated selective toxicity towards cancer cell lines. For instance, it showed an IC₅₀ value of less than 10 µM against A549 (human lung adenocarcinoma) cells, indicating substantial potential for further development as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The chloro and propanamide groups are believed to enhance binding affinity to enzymes or receptors involved in various biochemical pathways. Ongoing research aims to elucidate these pathways more clearly.

Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in drug development processes. Its unique structure allows it to act as a precursor for designing new therapeutic agents .

Industrial Uses

In addition to its medicinal applications, this compound is utilized in the production of specialty chemicals and materials that require specific properties derived from its unique chemical structure .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Efficacy : A study assessed the antimicrobial properties against fluconazole-resistant strains of Candida albicans and Candida parapsilosis, demonstrating significant inhibition of biofilm formation and viability .
  • Cytotoxicity : In vitro studies revealed selective cytotoxicity towards several cancer cell lines, suggesting potential applications in oncology .
  • Structural Activity Relationships (SAR) : Investigations into SAR have highlighted the importance of functional groups in modulating biological activity, guiding future modifications for enhanced efficacy .

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-N-(2,3-dihydro-1H-inden-5-yl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 2,3-dihydro-1H-inden-5-amine with chloro-substituted propanoyl chloride. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Temperature control : Maintain 0–5°C during acylation to prevent side reactions.
  • Catalysts : Triethylamine or DMAP can enhance reaction efficiency .
    For optimization, employ design of experiments (DoE) to evaluate variables like solvent polarity, stoichiometry, and reaction time. Monitor purity via HPLC (≥98% by area) .

Q. How is structural integrity confirmed for this compound?

  • NMR spectroscopy : Verify the presence of characteristic peaks (e.g., indenyl aromatic protons at δ 6.8–7.2 ppm, chloro-propanamide carbonyl at δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with ≤3 ppm error .
  • InChIKey : Cross-reference standardized identifiers (e.g., PubChem’s YWSVGMSGVIXGPW-UHFFFAOYSA-N) for database consistency .

Q. What protocols ensure compound stability during storage?

  • Storage conditions : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation.
  • Stability testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for derivatives of this compound?

The ICReDD framework integrates quantum chemical calculations (e.g., DFT for transition states) and machine learning to model reactions. For example:

  • Reaction path searches : Identify intermediates in nucleophilic substitution or ring-opening reactions.
  • Solvent effects : Use COSMO-RS to simulate solvent interactions and predict yields .
    Experimental validation via LC-MS is critical to resolve computational vs. empirical discrepancies .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Dose-response reevaluation : Test across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Off-target profiling : Use kinome-wide screening to rule out interference from unrelated receptors/enzymes .
  • Meta-analysis : Compare datasets across multiple assays (e.g., enzyme inhibition vs. cellular viability) to isolate confounding variables .

Q. How is reactor design tailored for scaling enantioselective syntheses involving this compound?

  • Continuous-flow systems : Improve heat/mass transfer for exothermic acylation steps.
  • Membrane technologies : Separate chiral intermediates via enantioselective nanofiltration (e.g., polyamide membranes) .
  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .

Q. What methodologies resolve spectral ambiguities in complex reaction mixtures?

  • 2D NMR (HSQC, HMBC) : Assign overlapping proton/carbon signals in multi-component systems.
  • Hyphenated techniques : LC-NMR-MS combines separation with structural elucidation for trace intermediates .
  • Reference standards : Synthesize and characterize potential byproducts (e.g., dechlorinated analogs) for spiking experiments .

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